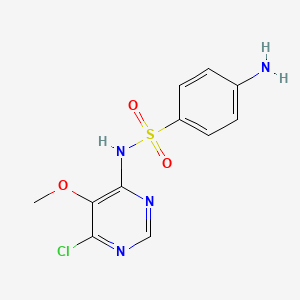

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide

Description

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide (CAS: 5018-23-5) is a sulfonamide derivative with the molecular formula C₁₁H₁₁ClN₄O₃S and a molecular weight of 314.75 g/mol . It features a pyrimidine ring substituted with a chlorine atom at position 6, a methoxy group at position 5, and a benzenesulfonamide moiety at position 2. The compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters:

This compound is primarily used as an intermediate in synthesizing sulfonamide antibiotics, such as sulfadoxine, which is critical for antimalarial therapies . Its structure includes functional groups (amino, sulfonamide, chloro, methoxy) that facilitate hydrogen bonding and influence its physicochemical properties, such as solubility and stability .

Properties

IUPAC Name |

4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O3S/c1-19-9-10(12)14-6-15-11(9)16-20(17,18)8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFRVYMZSANDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697767 | |

| Record name | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-23-5 | |

| Record name | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrimidine Ring Synthesis and Functionalization

The 6-chloro-5-methoxypyrimidin-4-amine intermediate is synthesized via nucleophilic substitution and oxidation reactions. A representative pathway involves:

-

Starting material : 4-Aminopyrimidine derivatives are functionalized at the 5- and 6-positions.

-

Methoxy group introduction : Methoxylation at the 5-position using methanol under basic conditions (e.g., NaH/DMF).

-

Chlorination at the 6-position : Treatment with POCl₃ or SOCl₂ in anhydrous conditions to install the chloro group.

Table 1: Reaction Conditions for Pyrimidine Functionalization

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Methoxylation | NaH, MeOH, DMF | 0–25°C | 4–6 h | 75–85% |

| Chlorination | POCl₃, reflux | 110°C | 12 h | 60–70% |

Benzenesulfonamide Synthesis

The sulfonamide bond is formed via reaction between the pyrimidine amine and 4-aminobenzenesulfonyl chloride:

-

Sulfonyl chloride preparation : Chlorosulfonation of nitrobenzene derivatives followed by reduction to yield 4-aminobenzenesulfonyl chloride.

-

Coupling reaction : The pyrimidine amine reacts with the sulfonyl chloride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., pyridine or Et₃N) to facilitate deprotonation and nucleophilic attack.

Table 2: Sulfonamide Bond Formation Parameters

| Parameter | Conditions |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (Et₃N) |

| Temperature | 0°C to room temperature |

| Reaction Time | 6–8 h |

| Yield | 50–65% (after purification) |

Purification and Crystallization

Post-synthesis purification is critical due to the compound’s propensity for hydrogen bonding, as evidenced by its crystal structure. Recrystallization from ethanol/water mixtures (7:3 v/v) yields needle-like crystals, with intermolecular N–H⋯O and N–H⋯N hydrogen bonds stabilizing the lattice.

Optimization Strategies

Yield Enhancement

Purity Considerations

-

Chromatographic purification : Silica gel chromatography with ethyl acetate/hexane (1:1) removes unreacted sulfonyl chloride.

-

Crystallization solvents : Ethanol/water mixtures enhance crystal purity, as confirmed by X-ray diffraction data.

Analytical Characterization

Key analytical data align with the compound’s crystallographic parameters:

-

X-ray diffraction : Dihedral angle of 87.57° between pyrimidine and benzene rings.

-

Hydrogen bonding : Centrosymmetric R₂²(8) motifs via N–H⋯O interactions.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Direct coupling | Fewer steps, shorter time | Lower yield (50–65%) |

| Stepwise functionalization | Higher purity, scalable | Longer synthesis time (18–24 h) |

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Sodium methoxide, primary or secondary amines; reactions often require heating and the presence of a catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure, which is known to inhibit bacterial growth.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-YL)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in folate synthesis, similar to other sulfonamides, thereby disrupting bacterial growth and replication.

DNA Interaction: It may interact with DNA or RNA, affecting the replication and transcription processes in cells.

Signal Pathways: The compound can modulate various cellular signaling pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide with structurally and functionally related sulfonamide-pyrimidine derivatives:

Structural and Functional Insights

Substituent Effects: The chloro-methoxy combination in the target compound enhances electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions during drug synthesis. In contrast, 4-Amino-5,6-dimethoxypyrimidine lacks the sulfonamide group, reducing its utility as a drug intermediate but increasing its role in antimetabolite synthesis . The nitro group in 4-{2-[(6-methoxy-5-nitropyrimidin-4-yl)amino]ethyl}benzenesulfonamide introduces higher reactivity but may reduce metabolic stability compared to the chloro-methoxy derivative .

Hydrogen Bonding and Crystallography: The target compound forms a 3D hydrogen-bonded network via N–H···O and N–H···N interactions between the amino, sulfonamide, and pyrimidine groups, stabilizing its crystal lattice .

Biological and Synthetic Relevance: The target compound’s sulfonamide group is critical for binding to dihydropteroate synthase (DHPS) in bacteria, a mechanism exploited in sulfonamide antibiotics . 4-Amino-5,6-dimethoxypyrimidine lacks the sulfonamide moiety, limiting its direct antimicrobial activity but making it a precursor for folate analogs .

Research Findings

- Crystallographic Studies: The target compound’s monoclinic crystal structure (P2₁/c) has been resolved with R-factor = 0.030, confirming precise geometric parameters for drug design .

- Synthetic Utility : High purity (>95% HPLC) and stability at +4°C make it a reliable intermediate in large-scale pharmaceutical production .

- Comparative Reactivity : Chloro substituents in the target compound show higher selectivity in nucleophilic substitutions compared to nitro groups, which may lead to undesired side reactions .

Biological Activity

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide (CAS Number: 5018-23-5) is a sulfonamide derivative with significant biological activity, particularly in antimicrobial and potential anticancer applications. This compound is structurally characterized by a pyrimidine ring substituted with a chloro and methoxy group, linked to a benzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 314.75 g/mol.

- Molecular Formula : C11H11ClN4O3S

- Molecular Weight : 314.748

- SMILES Notation : COc1c(Cl)ncnc1NS(=O)(=O)c2ccc(N)cc2

- Purity : >95% (HPLC)

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study conducted on derivatives of this compound indicated the following:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | Moderate | Low |

| Related Derivative (3l) | High | High | Moderate |

The introduction of hydrophobic groups to the pyrimidine ring significantly enhances the antimicrobial activity, suggesting that structural modifications can lead to improved efficacy against these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives like this compound is influenced by their structural characteristics. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at specific positions on the pyrimidine ring can enhance activity against certain strains.

- Chain Length : Increasing the length of side chains generally boosts antimicrobial activity.

- Hydrophobicity : Compounds with increased hydrophobic character showed better penetration and efficacy against bacterial membranes.

Anticancer Potential

Emerging research suggests that compounds within the sulfonamide class, including this compound, may possess anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth and proliferation. Preliminary studies indicate potential effectiveness against cancers expressing B-cell maturation antigen (BCMA), which is relevant in multiple myeloma and other hematological malignancies .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : In a clinical setting, derivatives were tested for their effectiveness against antibiotic-resistant strains of E. coli and S. aureus, demonstrating promising results that warrant further investigation into their use as alternative treatments.

- In Vivo Studies : Animal models treated with formulations containing this compound showed reduced tumor sizes in BCMA-expressing cancer types, suggesting its potential as an adjunct therapy in oncology .

Q & A

Basic: What are the established synthetic routes for 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide?

The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting 6-chloro-5-methoxy-4-aminopyrimidine with 4-aminobenzenesulfonyl chloride in the presence of pyridine as a base to neutralize HCl byproducts. The reaction typically proceeds under anhydrous conditions (e.g., dry dichloromethane) at room temperature, followed by purification via recrystallization or column chromatography . Key intermediates should be characterized using -NMR and elemental analysis to confirm regioselectivity and purity.

Basic: How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX DUO diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is the standard method. The compound crystallizes in the monoclinic space group with unit cell parameters , and . Hydrogen-bonding networks between sulfonamide NH and pyrimidine N atoms stabilize the lattice. Refinement with SHELXL yields -factors of and .

Advanced: How can computational methods elucidate electronic properties relevant to biological activity?

Density functional theory (DFT) calculations using Gaussian or ORCA software can map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). Multiwfn software analyzes electron localization function (ELF) and molecular electrostatic potential (MEP) to predict reactive sites. For example, the sulfonamide group’s negative ESP correlates with hydrogen-bond acceptor capacity, while the pyrimidine ring’s π-system may mediate stacking interactions with biological targets .

Advanced: What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC50_{50}50 values)?

Inconsistent activity data often arise from assay variability (e.g., cell line differences, buffer conditions). To mitigate:

- Standardize assays : Use identical cell lines (e.g., HEK293 for ion channel studies) and control for pH/temperature.

- Validate target engagement : Employ biophysical methods (e.g., SPR, ITC) to confirm direct binding.

- Cross-validate with structural analogs : Compare with derivatives like PF-05089771, a Na1.7 inhibitor, to identify pharmacophore requirements .

Advanced: How are crystallographic disorder and twinning addressed during refinement?

For disordered moieties (e.g., methoxy groups), apply PART instructions in SHELXL to split atoms and refine occupancy. Twinning detection via PLATON’s ROTAX tool requires merging data with HKLF5 format. Use the TWIN/BASF commands in SHELXL to refine twin fractions. For severe cases, integrate Olex2’s TwinRotMap for real-space validation .

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

- -NMR : Pyrimidine protons resonate at δ 8.2–8.5 ppm (doublets), while sulfonamide NH appears as a broad singlet (~δ 6.9 ppm).

- FT-IR : S=O stretching at ~1150–1350 cm and N–H bending at ~1600 cm.

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>98%) .

Advanced: How can SAR studies optimize this compound for target selectivity?

Systematic substitution at the pyrimidine 5-methoxy or benzenesulfonamide 4-amino positions is explored. For example:

- Chloro → Fluoro : Enhances metabolic stability but may reduce solubility.

- Methoxy → Ethoxy : Increases lipophilicity, potentially improving blood-brain barrier penetration.

- Sulfonamide → Carboxamide : Modulates hydrogen-bonding capacity.

Docking studies (AutoDock Vina) against homology models of targets (e.g., carbonic anhydrase IX) guide prioritization .

Advanced: What experimental and computational tools validate hydrogen-bonding interactions in the solid state?

- SC-XRD : Identify intermolecular H-bonds (e.g., N–H···N/O) via Mercury’s “Contacts” tool.

- Hirshfeld surface analysis (CrystalExplorer) : Quantify interaction contributions (e.g., plots).

- DFT-D3 (dispersion-corrected) : Calculate interaction energies for key H-bonds (e.g., sulfonamide NH···pyrimidine N: ~25 kJ/mol) .

Basic: What are the compound’s solubility and stability profiles under physiological conditions?

- Solubility : Poor in water (<0.1 mg/mL); improves in DMSO (50 mg/mL) or PBS + 10% cyclodextrin.

- Stability : Degrades <5% in pH 7.4 buffer at 37°C over 24 hours. Store at −20°C under argon to prevent oxidation. LC-MS monitors degradation products (e.g., hydrolyzed sulfonamide) .

Advanced: How are conformational dynamics analyzed to inform drug design?

Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns trajectories reveal:

- Sulfonamide rotation : Correlates with binding pocket adaptability.

- Pyrimidine ring puckering : Affects π-π stacking with aromatic residues.

Principal component analysis (PCA) identifies dominant motion modes, guiding rigidification strategies (e.g., introducing methyl groups to restrict rotation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.